molecular formula C13H17N3O2 B183145 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid CAS No. 418805-51-3

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Cat. No.: B183145
CAS No.: 418805-51-3
M. Wt: 247.29 g/mol
InChI Key: NTUMBFHGMUZUBG-UHFFFAOYSA-N
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Description

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (tradcH) is a heterobifunctional organic ligand. It has carboxylic acid and 1,2,4-triazole groups united through a rigid 1,3-adamantanediyl spacer .


Synthesis Analysis

The synthesis of this compound involves the use of a heterobifunctional organic ligand in which carboxylic acid and 1,2,4-triazole groups are united through a rigid 1,3-adamantanediyl spacer . This ligand was employed for the synthesis of a MoVI oxide organic hybrid .


Molecular Structure Analysis

The molecular weight of this compound is 247.3 . The InChI code is 1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) .


Chemical Reactions Analysis

The compound has been used in the synthesis of a MoVI oxide organic hybrid . The molybdenum atoms form a polymeric zigzag chain of {μ2-O-MoO2}n which is supported by double triazole bridges, while the carboxylic acid termini are left uncoordinated .

It is stored at room temperature . The CAS Number is 418805-51-3 .

Scientific Research Applications

  • Catalytic Applications : 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid was used to synthesize a MoVI oxide organic hybrid, which exhibited high thermal stability and was employed for a broad scope of catalytic oxidation reactions in the liquid phase. These included sulfoxidation, oxidative alcohol dehydrogenation, aldehyde oxidation, and olefin epoxidation, using hydrogen peroxide as an oxidant (Lysenko et al., 2019).

  • Coordination Polymers : Orthogonally substituted azole-carboxylate adamantane ligands, including this compound, were synthesized and used to prepare coordination polymers. These polymers were structurally characterized and demonstrated potential use in the Chan-Evans-Lam arylation reaction (Pavlov et al., 2019).

  • Metal-Organic Frameworks (MOFs) : Functionalized adamantane tectons, including this compound derivatives, were used in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks featured unique structures and strong antiferromagnetic intracluster coupling (Senchyk et al., 2013).

  • Crystal Structure Analysis : The crystal structure of poly[[[μ4-3-(1,2,4-triazol-4-yl)adamantane-1-carboxylato-κ5 N1:N2:O1:O1,O1′]silver(I)] dihydrate] was determined, revealing a three-dimensional coordination framework with channels along the c-axis direction (Senchyk et al., 2019).

  • Synthesis of Biologically Active Compounds : this compound derivatives were synthesized and explored for their potential as intermediates in the synthesis of biologically active substances, including esters and amides (Odyntsova, 2017).

  • Supramolecular Synthesis : A series of functionalized adamantanes, including derivatives of this compound, were developed for supramolecular synthesis of framework solids. These compounds showed potential in generating highly-connected and open frameworks (Senchyk et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUMBFHGMUZUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386268
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-51-3
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
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3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
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Customer
Q & A

Q1: What makes 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid unique as a building block for coordination polymers?

A1: This compound, referred to as "trzadc" in the research, features two distinct functional groups: a carboxylic acid and a 1,2,4-triazole ring. These groups are positioned on the rigid adamantane scaffold, creating an "angle-shaped" ligand []. This unique structure allows trzadc to bridge metal ions in various orientations, leading to the formation of diverse coordination polymers with distinct structural dimensionality (1D or 2D) depending on the solvent and metal ion used [].

Q2: What catalytic applications have been demonstrated for complexes incorporating 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid?

A2: The research demonstrates that the copper(II) complex [Cu(trzadc)2(MeOH)]∙MeOH, synthesized using trzadc, exhibits catalytic activity in the Chan-Evans-Lam arylation reaction []. This finding highlights the potential of coordination polymers incorporating trzadc for catalytic applications. Further research can explore the activity and selectivity of this and other related complexes in a broader range of catalytic reactions.

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